molecular formula C9H11NO3 B8206209 2,3-Dimethyl-6-nitroanisole

2,3-Dimethyl-6-nitroanisole

Cat. No.: B8206209
M. Wt: 181.19 g/mol
InChI Key: IPKDBYLJNSVQCY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroanisole is a substituted nitroanisole derivative featuring a methoxy group (anisole backbone) with methyl substituents at positions 2 and 3 and a nitro group at position 4. The methyl groups confer electron-donating effects, while the nitro group provides strong electron-withdrawing character, creating a polarized aromatic system that influences reactivity and stability.

Properties

IUPAC Name

3-methoxy-1,2-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDBYLJNSVQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitroanisole typically involves nitration of 2,3-dimethylanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-6-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitroanisole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can affect the compound’s solubility and binding affinity to various targets .

Comparison with Similar Compounds

2,3-Difluoro-6-nitroanisole (CAS 66684-60-4)

Structural Differences :

  • Substituents : Fluorine atoms replace methyl groups at positions 2 and 3.
  • Electronic Effects: Fluorine’s high electronegativity creates stronger electron-withdrawing effects compared to methyl’s electron-donating nature.
  • Stability : The C-F bond’s strength enhances thermal and chemical stability, making 2,3-difluoro-6-nitroanisole more resistant to degradation under harsh conditions .
  • Applications : Both compounds serve as intermediates in organic synthesis, but the fluorinated derivative is often preferred in reactions requiring deactivated aromatic systems, such as nucleophilic aromatic substitution .

Table 1: Key Properties of 2,3-Dimethyl-6-nitroanisole vs. 2,3-Difluoro-6-nitroanisole

Property This compound 2,3-Difluoro-6-nitroanisole
Substituents 2,3-dimethyl, 6-nitro 2,3-difluoro, 6-nitro
Electronic Effects Moderate electron-donating Strong electron-withdrawing
Stability Moderate High
Preferred Applications Electron-rich intermediates Deactivated ring reactions

2,6-Dibromo-3-methyl-4-nitroanisole (CAS in )

Structural Differences :

  • Substituents : Bromine atoms at positions 2 and 6, a methyl group at position 3, and a nitro group at position 4.
  • Steric and Electronic Effects : Bromine’s size and polarizability introduce significant steric hindrance and strong electron-withdrawing effects. The nitro group’s position (4 vs. 6 in the target compound) further alters regioselectivity in reactions.
  • Reactivity : Bromine substituents facilitate halogen-specific reactions (e.g., Suzuki coupling), while the nitro group’s position directs substitution to meta positions. In contrast, this compound’s methyl groups favor ortho/para substitution patterns .

2,3-Dimethyl-6-nitro-2H-indazole ()

Structural Differences :

  • Backbone : Indazole (a bicyclic aromatic system with two nitrogen atoms) replaces the anisole ring.
  • Substituents : Methyl groups at positions 2 and 3 and a nitro group at position 6 on the indazole core.
  • Reactivity and Applications : The indazole framework introduces heterocyclic reactivity, such as coordination to metals or participation in cycloaddition reactions. The nitro group here may enhance pharmacological activity, as seen in pazopanib impurity studies . In contrast, this compound’s methoxy group is more suited for O-demethylation reactions in drug metabolism studies.

2,3-Dichloroanisole ()

Structural Differences :

  • Substituents : Chlorine atoms at positions 2 and 3 instead of methyl groups; lacks a nitro group.
  • Electronic Effects : Chlorine’s moderate electron-withdrawing effect reduces ring electron density compared to methyl substituents. The absence of a nitro group simplifies the molecule’s reactivity, limiting its utility in nitro-specific transformations.
  • Applications : Primarily used in agrochemical synthesis, whereas nitro-substituted analogs like this compound are more relevant in explosives or dye chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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